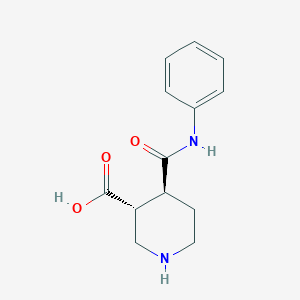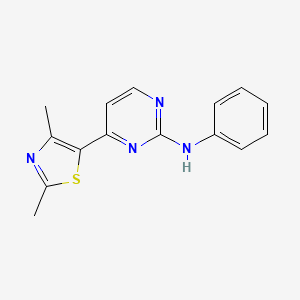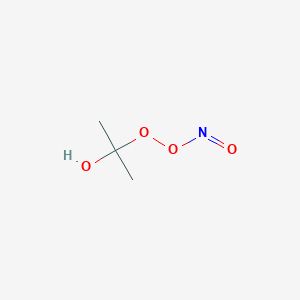![molecular formula C16H18N2OS B12544150 Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- CAS No. 832099-14-6](/img/structure/B12544150.png)
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is an organosulfur compound with a unique structure that includes a thiourea group and a phenylmethoxyphenyl ethyl moiety. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- typically involves the reaction of an appropriate isothiocyanate with a corresponding amine. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, thioureas are often produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and yields high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: Thioureas can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert thioureas into corresponding amines.
Substitution: Thioureas can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include urea derivatives, amines, and substituted thioureas, which have significant applications in organic synthesis and pharmaceuticals .
Scientific Research Applications
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar reactivity but fewer biological applications.
Selenourea: Contains selenium instead of sulfur, exhibiting different chemical properties.
Phenethylamine-based Thioureas: These compounds have similar structural features but different biological activities.
Uniqueness
Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]- is unique due to its specific structural features that confer distinct biological activities and reactivity patterns. Its phenylmethoxyphenyl ethyl moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
832099-14-6 |
|---|---|
Molecular Formula |
C16H18N2OS |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenyl)ethylthiourea |
InChI |
InChI=1S/C16H18N2OS/c17-16(20)18-10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H3,17,18,20) |
InChI Key |
GOVQUZROUFWTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


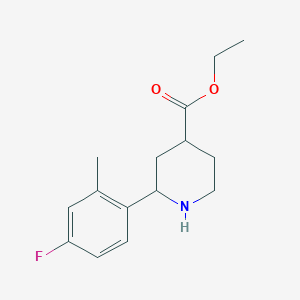
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)
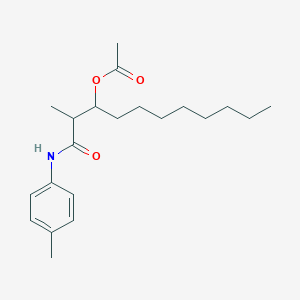
![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
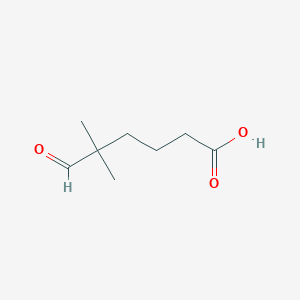

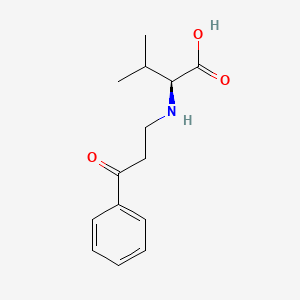
![(3S)-3-[(1R)-3-hydroxy-1-phenylpropoxy]cyclohexan-1-one](/img/structure/B12544110.png)
![3,3',7,7'-Tetra(phenanthren-9-yl)-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B12544113.png)
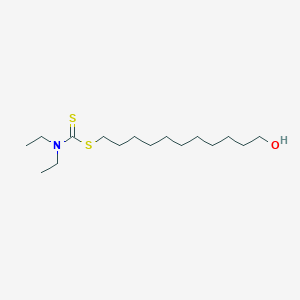
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)
